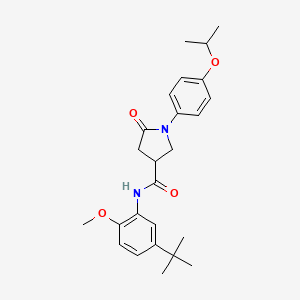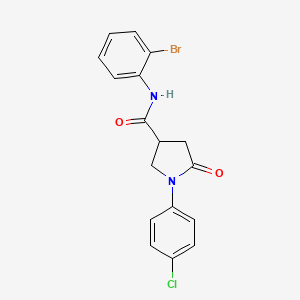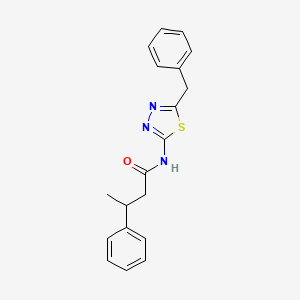![molecular formula C16H15BrN2OS B4087781 2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4087781.png)
2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide
Übersicht
Beschreibung
2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been proposed that the compound may act by modulating the activity of neurotransmitters in the brain, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, the compound has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have promising activity against cancer cells and other diseases. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the compound may have potential side effects that need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide. One area of research could be to investigate the compound's mechanism of action in more detail. Another area of research could be to explore the potential use of the compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the potential side effects of the compound and to investigate its safety profile.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been investigated for its activity against cancer cells and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-bromo-N-(1-phenylethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2OS/c1-11(12-7-3-2-4-8-12)18-16(21)19-15(20)13-9-5-6-10-14(13)17/h2-11H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIHNZDOPLJBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-N-[(1-phenylethyl)carbamothioyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4087699.png)

![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4087717.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4087723.png)

![3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4087744.png)


![2-{1-[(5-bromo-2-pyridinyl)amino]ethyl}-4-chlorophenol](/img/structure/B4087763.png)
![5-(4-fluorobenzyl)-1-(4-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087769.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide](/img/structure/B4087782.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzamide](/img/structure/B4087786.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4087794.png)
